

A Spectroscopic Guide to the Isomers of Trimethylbenzoxazole

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Compound of Interest

Compound Name: 2,5,6-Trimethylbenzoxazole

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This guide provides a comparative analysis of the spectroscopic properties of trimethylbenzoxazole isomers. Due to the availability of comprehensive public data, this document focuses on the detailed experimental characterization of **2,5,6-trimethylbenzoxazole**. The spectroscopic characteristics of other isomers, such as 4,5,7-trimethylbenzoxazole and 2,4,6-trimethylbenzoxazole, are discussed based on established principles of spectroscopic interpretation, providing a predictive framework for their differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for trimethylbenzoxazole isomers. Experimental data is provided for **2,5,6-trimethylbenzoxazole**, while expected values for other isomers are based on theoretical predictions and analysis of substituent effects on the benzoxazole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted for 400 MHz, in CDCl₃)

Isomer	Chemical Shift (δ , ppm) and Multiplicity
2,5,6-Trimethylbenzoxazole	~ 7.29 (s, 1H, Ar-H), ~ 7.20 (s, 1H, Ar-H), ~ 2.59 (s, 3H, Ar-CH ₃), ~ 2.38 (s, 3H, Ar-CH ₃), ~ 2.35 (s, 3H, 2-CH ₃)
4,5,7-Trimethylbenzoxazole (Predicted)	Aromatic protons expected to show distinct splitting patterns (doublets or singlets) depending on their positions. The 4-CH ₃ group would likely be the most downfield of the methyl singlets due to its proximity to the oxygen and nitrogen atoms. The 7-CH ₃ would be the most upfield.
2,4,6-Trimethylbenzoxazole (Predicted)	Aromatic protons would likely appear as singlets. The 2-CH ₃ would be identifiable. The 4-CH ₃ and 6-CH ₃ would have distinct chemical shifts influenced by their positions relative to the heteroatoms.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 100 MHz, in CDCl₃)

Isomer	Key Chemical Shifts (δ , ppm)
2,5,6-Trimethylbenzoxazole	~ 164.5 (C2), ~ 149.0 (C7a), ~ 141.5 (C3a), Aromatic carbons between ~ 110 -135, Methyl carbons between ~ 15 -22
4,5,7-Trimethylbenzoxazole (Predicted)	The chemical shifts of the aromatic carbons would be significantly different due to the altered substitution pattern. The carbon bearing the 4-methyl group would be notably affected.
2,4,6-Trimethylbenzoxazole (Predicted)	The C2 carbon would have a similar chemical shift. The substituted aromatic carbons (C4, C6) and the unsubstituted ones would have characteristic shifts allowing for differentiation.

Vibrational and Electronic Spectroscopy

Table 3: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Data

Isomer	Key IR Absorptions (cm ⁻¹)	UV-Vis λ_{max} (nm)
2,5,6-Trimethylbenzoxazole	~2920 (C-H stretch, methyl), ~1620 (C=N stretch), ~1580 (C=C stretch, aromatic), ~1240 (C-O stretch)	~280, ~245
4,5,7-Trimethylbenzoxazole (Predicted)	Similar characteristic peaks for C-H, C=N, C=C, and C-O stretches are expected. The fingerprint region (below 1500 cm ⁻¹) will likely show differences due to altered vibrational modes of the substituted ring.	The position of the methyl groups will influence the electronic transitions. A bathochromic or hypsochromic shift compared to the 2,5,6- isomer is possible depending on the electronic effects of the substituent positions.
2,4,6-Trimethylbenzoxazole (Predicted)	The fundamental vibrational modes will be present, but their frequencies may be slightly shifted. The pattern of C-H out- of-plane bending vibrations in the fingerprint region would be indicative of the substitution pattern.	The chromophore is the entire benzoxazole system. The substitution pattern will affect the energy of the π - π^* transitions, leading to potentially different absorption maxima compared to other isomers.

Mass Spectrometry

Table 4: Mass Spectrometry Data (Electron Ionization)

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,5,6-Trimethylbenzoxazole	161	160 ([M-H] ⁺), 146 ([M-CH ₃] ⁺), 118 ([M-CH ₃ -CO] ⁺)[1]
4,5,7-Trimethylbenzoxazole (Predicted)	161	The fragmentation pattern is expected to be dominated by the loss of a methyl group. The relative intensities of the fragment ions may differ from the 2,5,6-isomer due to the different positions of the methyl groups influencing bond stabilities.
2,4,6-Trimethylbenzoxazole (Predicted)	161	Loss of a methyl radical is a probable initial fragmentation step. Subsequent fragmentation pathways, such as the loss of CO or HCN, will be influenced by the stability of the resulting carbocations, which is dependent on the methyl group positions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the trimethylbenzoxazole isomer in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[2] Press the mixture into a thin, transparent pellet using a hydraulic press.^[2]
- Instrumentation: Use a standard FTIR spectrometer.
- Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.^[3]

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition: Scan the spectrum over a range of approximately 200-400 nm.^[4] Use the pure solvent as a reference.

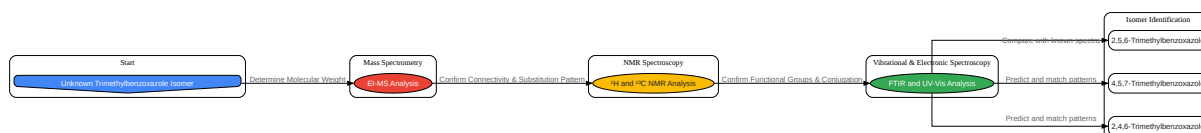
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.^{[5][6][7][8][9]}

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate the mass spectrum.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown trimethylbenzoxazole isomer.



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Caption: A logical workflow for the spectroscopic identification of trimethylbenzoxazole isomers.

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